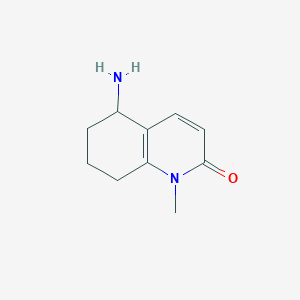

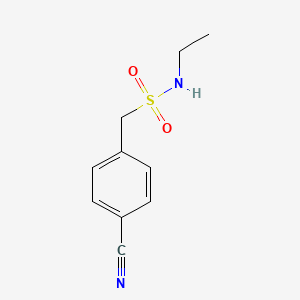

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, also known as AMTQ, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. AMTQ belongs to the class of tetrahydroquinoline derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimalarial Activity

A study explored the synthesis and antimalarial activity of a series of compounds derived from substituted 1-phenyl-2-propanones, leading to findings of high activity against Plasmodium berghei infections in mice. This research indicated potential clinical trial prospects for these compounds in humans due to their excellent activity against resistant strains and promising pharmacokinetic properties for extended protection against infection after oral administration (Werbel et al., 1986).

Novel Cofactor in Prokaryotic Enzyme

Methylamine dehydrogenase (MADH) from methylotrophic soil bacteria was found to contain a novel quinonoid redox prosthetic group, challenging previous notions about cofactors in enzymatic activity. This discovery underscored the unique biochemical pathways present in prokaryotic organisms and provided insights into enzyme function and structure (McIntire et al., 1991).

Second-Generation Antineoplastic Agents

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) was identified as a potent inhibitor of ribonucleoside diphosphate reductase, demonstrating significant antineoplastic activity against various murine neoplasms. This research highlighted the therapeutic potential of MAIQ-1 and similar compounds as second-generation antineoplastic agents due to their enzyme inhibitory potency and resistance to metabolic inactivation (Agrawal et al., 1977).

Tubulin-Polymerization Inhibitors

Optimization of 4-(N-Cycloamino)phenylquinazolines led to the discovery of compounds with significant in vitro cytotoxic activity and the ability to inhibit tubulin assembly. One such compound demonstrated substantial inhibition of colchicine binding, indicating a novel class of tubulin-polymerization inhibitors with potential for cancer therapy (Wang et al., 2014).

Adrenoceptor Actions

The synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their testing on beta adrenoceptors revealed weak partial agonist activity, offering insights into the pharmacological actions of these compounds and their potential therapeutic applications (Beaumont et al., 1983).

Glycine Site Antagonists

Research on 4-amido-2-carboxytetrahydroquinolines provided potent antagonists for the glycine site of the NMDA receptor, showcasing the therapeutic potential for conditions involving NMDA receptor dysregulation, such as neurodegenerative diseases (Leeson et al., 1992).

Eigenschaften

IUPAC Name |

5-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h5-6,8H,2-4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBBJQYYWSIZCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C(CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)

![N-cyclopentyl-2-[3-(4-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2843810.png)

![N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2843811.png)

![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2843815.png)

![N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2843818.png)

![3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2843826.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2843827.png)

![(2S,3S,4R,5R,6S)-2-[(2R)-4-[(1S,2R,4R,8R,9R,12R,13R,16R,18S)-16-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2843830.png)